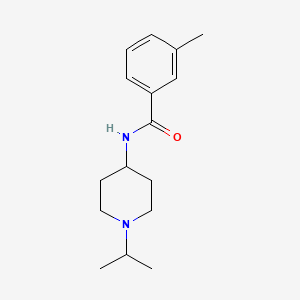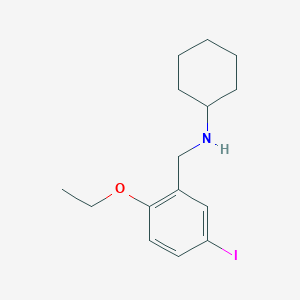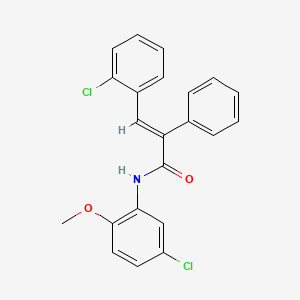![molecular formula C22H34N2O B4927659 1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine, commonly known as TFMPP, is a synthetic drug that belongs to the piperazine family. It is a psychoactive substance that has been used for recreational purposes due to its euphoric effects. However, TFMPP has also been studied for its scientific research applications, particularly in the field of neuroscience.
作用機序
TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are widely distributed throughout the brain. Activation of these receptors leads to an increase in intracellular signaling pathways, resulting in changes in neuronal activity and neurotransmitter release. TFMPP also has affinity for other serotonin receptors, including the 5-HT1B, 5-HT1D, and 5-HT7 receptors, although its effects at these receptors are less well understood.
Biochemical and Physiological Effects:
TFMPP has been shown to increase serotonin release in the brain, which may contribute to its psychoactive effects. It has also been shown to increase dopamine release in certain brain regions, although the significance of this effect is unclear. TFMPP has been reported to produce euphoria, increased sociability, and altered sensory perception in humans. However, it can also cause adverse effects such as nausea, vomiting, and anxiety.
実験室実験の利点と制限
TFMPP has several advantages as a research tool, including its high potency and selectivity for serotonin receptors. It has also been used as a tool to study the role of serotonin receptors in the regulation of mood and behavior. However, TFMPP has several limitations as well, including its potential for abuse and the lack of information on its long-term effects.
将来の方向性
There are several future directions for research on TFMPP, including the development of more selective agonists for specific serotonin receptor subtypes. Additionally, further research is needed to understand the long-term effects of TFMPP use and its potential for abuse. Finally, TFMPP may have potential therapeutic applications in the treatment of neurological disorders, although more research is needed to determine its safety and efficacy for these indications.
Conclusion:
In conclusion, TFMPP is a synthetic drug that has been studied for its scientific research applications, particularly in the field of neuroscience. It acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, and has been used as a tool to study the role of serotonin receptors in the regulation of mood and behavior. TFMPP has several advantages and limitations as a research tool, and there are several future directions for research on this compound.
合成法
TFMPP is synthesized by reacting 1-(2-methoxyphenyl)piperazine with 2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethanol in the presence of a catalyst. The resulting product is then purified using chromatography techniques. TFMPP is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
TFMPP has been studied for its potential therapeutic effects in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has also been used as a research tool to study the role of serotonin receptors in the brain. TFMPP acts as an agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O/c1-18-8-7-12-22(2,3)19(18)11-13-23-14-16-24(17-15-23)20-9-5-6-10-21(20)25-4/h5-6,9-10H,7-8,11-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZBRLQJRZDRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)



![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)

![4-methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4927617.png)


![N,N'-bis[2-(diethylamino)ethyl]terephthalamide](/img/structure/B4927631.png)
![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4927651.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B4927665.png)